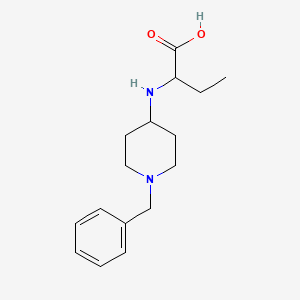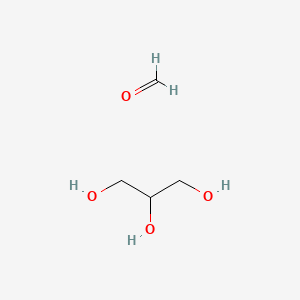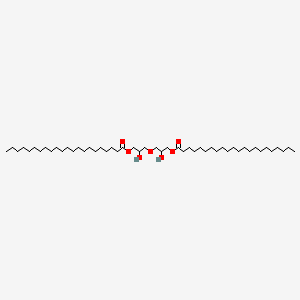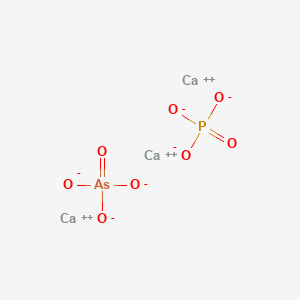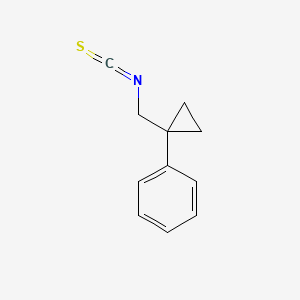
(1-Phenylcyclopropyl)methyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylcyclopropyl)methyl isothiocyanate is an organic compound with the molecular formula C11H11NS It is characterized by a cyclopropyl ring attached to a phenyl group and an isothiocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions
(1-Phenylcyclopropyl)methyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of (1-phenylcyclopropyl)methylamine with thiophosgene. The reaction typically occurs under anhydrous conditions and requires a solvent such as dichloromethane. The reaction proceeds as follows:
(1-Phenylcyclopropyl)methylamine+Thiophosgene→(1-Phenylcyclopropyl)methyl isothiocyanate+Hydrogen chloride
Another method involves the use of isocyanides and elemental sulfur in the presence of amine catalysts. This method is more sustainable and avoids the use of highly toxic reagents like thiophosgene .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(1-Phenylcyclopropyl)methyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Cycloaddition Reactions: These reactions often require the presence of a catalyst, such as a Lewis acid, and are conducted under mild heating conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
科学研究应用
(1-Phenylcyclopropyl)methyl isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and biologically active compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
作用机制
The mechanism of action of (1-Phenylcyclopropyl)methyl isothiocyanate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s antimicrobial and anticancer effects are attributed to its ability to induce oxidative stress and apoptosis in target cells .
相似化合物的比较
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the cyclopropyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a cyclopropyl group.
Allyl isothiocyanate: Contains an allyl group instead of a cyclopropyl group.
Uniqueness
(1-Phenylcyclopropyl)methyl isothiocyanate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
75180-41-5 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
[1-(isothiocyanatomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H11NS/c13-9-12-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2 |
InChI 键 |
LOQAGKKIXWJZSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN=C=S)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


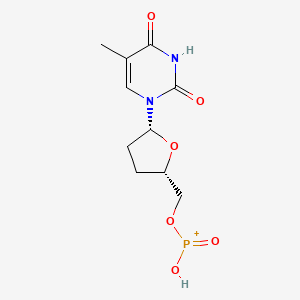

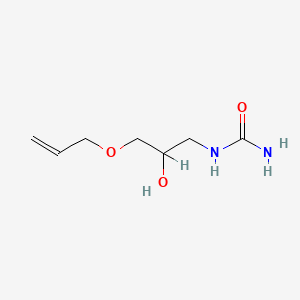
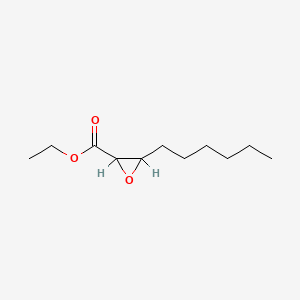
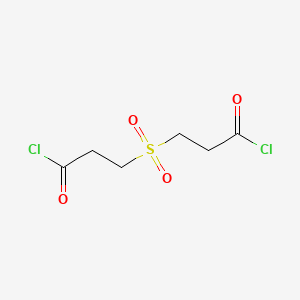
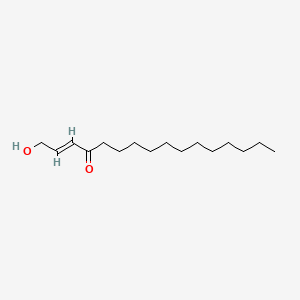

![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
